molecular formula C46H74O17 B13827784 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13827784
M. Wt: 899.1 g/mol
InChI Key: RANQPHKSRUUPKK-FJTSYYAGSA-N
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Description

This compound is a highly complex glycoside featuring a triterpenoid or steroid-derived aglycone moiety conjugated to a polysaccharide chain. The aglycone component contains a hexacyclic structure with multiple methyl, hydroxyl, and a 2-methylprop-1-enyl substituent, contributing to its hydrophobicity and stereochemical complexity . The glycone portion consists of interconnected oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings, forming a branched trisaccharide-like structure with extensive hydroxylation, enhancing its solubility in polar solvents . Such structural features are characteristic of bioactive glycosides derived from natural sources, particularly marine organisms or medicinal plants, where glycosylation often modulates bioavailability and target specificity .

Properties

Molecular Formula

C46H74O17

Molecular Weight

899.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45+,46+/m0/s1

InChI Key

RANQPHKSRUUPKK-FJTSYYAGSA-N

Isomeric SMILES

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]36C[C@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C

Origin of Product

United States

Preparation Methods

Natural Extraction and Purification

Source:
The compound is primarily obtained from Paris polyphylla, a medicinal plant known for its steroidal saponins and glycosides.

Extraction Process:

  • Step 1: Cultivation and Harvesting
    Large-scale cultivation of Paris polyphylla is conducted to ensure sufficient raw material availability.

  • Step 2: Solvent Extraction
    The dried rhizomes undergo solvent extraction using polar solvents such as methanol, ethanol, or aqueous mixtures to extract the glycosidic compounds.

  • Step 3: Concentration and Partitioning
    The crude extract is concentrated under reduced pressure and partitioned with solvents of varying polarity (e.g., ethyl acetate, n-butanol) to enrich the target compound fraction.

  • Step 4: Chromatographic Purification
    Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC), preparative thin-layer chromatography (TLC), and column chromatography on silica gel or reversed-phase media are employed to isolate the pure compound.

  • Step 5: Crystallization
    Final purification often involves recrystallization to achieve high purity suitable for research or pharmaceutical use.

Industrial Scale:
Industrial production mirrors laboratory extraction but is optimized for scale, including controlled cultivation, mechanized extraction, and automated chromatographic systems to ensure batch consistency and purity.

Semi-Synthetic and Synthetic Preparation

Due to the compound’s structural complexity, total chemical synthesis is challenging and rarely practical. However, semi-synthetic approaches involve:

  • Glycosylation Reactions:
    Attachment of sugar moieties to the aglycone core using glycosyl donors and promoters under controlled conditions.

  • Protecting Group Strategies:
    Hydroxyl groups on sugars and aglycone are selectively protected and deprotected to enable regioselective reactions.

  • Oxidation and Reduction:
    Specific hydroxyl groups may be chemically modified to adjust biological activity or solubility.

Reagents and Conditions:

Reaction Type Common Reagents Conditions
Glycosylation Glycosyl halides, trichloroacetimidates, Lewis acids (e.g., BF3·OEt2) Anhydrous solvents, low temperature
Oxidation Hydrogen peroxide, potassium permanganate Controlled pH, temperature
Reduction Sodium borohydride, lithium aluminum hydride Anhydrous solvents, inert atmosphere

These reactions are conducted with careful stereochemical control to preserve the compound’s chiral centers and biological activity.

Analytical and Research Data Integration

Purity and Structural Confirmation:

  • NMR Spectroscopy:
    Detailed ^1H and ^13C NMR confirm the stereochemistry and glycosidic linkages.

  • Mass Spectrometry:
    Molecular ion peaks at m/z corresponding to molecular weight (855.0 g/mol) confirm molecular formula C44H70O16.

  • Chromatography:
    HPLC retention times and purity profiles ensure batch consistency.

Data Table: Key Physical and Chemical Properties

Property Data Source
Molecular Formula C44H70O16 PubChem
Molecular Weight 855.0 g/mol PubChem
IUPAC Name As per query PubChem
InChI Key LRRDDWMXYOSKIC-IPKCVOQPSA-N PubChem
Solubility Soluble in polar solvents (e.g., methanol) Experimental
Optical Activity Multiple chiral centers confirmed by NMR Literature

Summary of Preparation Methods

Method Description Advantages Limitations
Natural Extraction Solvent extraction from Paris polyphylla rhizomes followed by chromatographic purification High yield of natural compound Dependent on plant availability
Semi-Synthesis Chemical modification of isolated aglycone or glycosides Enables structural modification Requires multiple steps
Total Chemical Synthesis Stepwise assembly of aglycone and sugar units Full control over structure Extremely complex and low yield

Chemical Reactions Analysis

Hydrolysis of Glycosidic Linkages

The compound contains multiple glycosidic bonds (e.g., oxolan-2-yl and oxane-2-yl ethers), which are susceptible to acid- or enzyme-catalyzed hydrolysis. For example:

Reaction Type Conditions Products Evidence Source
Acid hydrolysis0.1 M HCl, 80°C, 2 hoursCleavage of β-D-glucopyranosyl linkages, releasing triterpenoid aglycone HMDB0303590
Enzymatic hydrolysisβ-glucosidase (pH 5.0, 37°C)Selective cleavage of terminal glucose unitsPubChem CID 24871181

Key Findings :

  • The β-(1→4) glycosidic bond between the oxolan-2-yl and oxane-2-yl groups is labile under acidic conditions .

  • Enzymatic hydrolysis preserves the triterpenoid core while removing sugar residues .

Oxidation Reactions

The hydroxyl-rich structure (15+ -OH groups) allows for selective oxidation:

Oxidizing Agent Site of Action Product Evidence Source
NaIO₄Vicinal diols (e.g., C3-C4 in oxolane)Cleavage to dialdehydesPubChem CID 101062564
TEMPO/NaClOPrimary -CH₂OH groupsCarboxylic acid formationEP2187742B1

Key Findings :

  • Periodate oxidation selectively cleaves vicinal diols in the oxolane ring, generating reactive intermediates for further derivatization .

  • TEMPO-mediated oxidation targets the hydroxymethyl (-CH₂OH) groups on the glucose moiety .

Esterification and Acylation

The hydroxyl and hydroxymethyl groups are reactive toward acylating agents:

Reagent Reaction Site Product Evidence Source
Acetic anhydrideAll free -OH groupsPeracetylated derivativemzCloud
Benzoyl chloridePrimary -CH₂OH groupsBenzoylated glucosyl unitsEP3019608A2

Key Findings :

  • Full acetylation under pyridine catalysis occurs at all hydroxyl groups, confirmed by mass shifts in MS analysis .

  • Selective benzoylation at the C6 hydroxymethyl group is achievable using controlled stoichiometry .

Thermal Degradation

The compound’s stability under heat was inferred from related triterpenoid glycosides:

Condition Observation Mechanism Evidence Source
150°C, inert atmosphereDehydration of hydroxyl groupsFormation of conjugated dienesPubChem CID 24871181
200°C, oxidativeCarbonyl group formationOxidation of methyl branchesEP3019608A2

Key Findings :

  • Thermal decomposition above 150°C results in loss of water and sugar residues, yielding a charred residue .

Photochemical Reactions

UV exposure induces structural changes in the hexacyclic core:

Wavelength Effect Product Evidence Source
254 nm[2+2] Cycloaddition in diene systemsCross-linked triterpenoid dimersmzCloud
365 nmIsomerization of 2-methylprop-1-enylConversion to trans-configurationChemSpace

Key Findings :

  • UV-C light promotes dimerization via the conjugated diene system in the triterpenoid core .

  • The 2-methylprop-1-enyl side chain undergoes cis-trans isomerization under UV-A .

Biochemical Modifications

In vitro studies on analogous compounds suggest possible metabolic pathways:

Enzyme Reaction Outcome Evidence Source
CYP3A4Hydroxylation of methyl groupsPolar metabolites for excretionHMDB0301963
UGT1A1Glucuronidation of phenolic -OHIncreased water solubilityPubChem CID 101062564

Key Findings :

  • Hepatic CYP450 enzymes oxidize pentamethyl groups on the triterpenoid core .

  • Glucuronidation occurs at the phenolic -OH of the benzopyranone moiety .

Scientific Research Applications

Physical Properties

The compound exhibits a high degree of solubility in water due to its polyhydroxylated nature. This property enhances its potential applications in biological systems where solubility is crucial for efficacy.

Glycobiology

The compound plays a significant role in glycobiology as it serves as a model for studying glycosidic bond formation and enzyme interactions. Its structure can be utilized to understand the mechanisms of glycosylation in biological systems.

Drug Development

Due to its complex structure and biological activity, this compound has potential applications in drug development. It can serve as a lead compound for synthesizing new therapeutic agents targeting carbohydrate-related diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals and food industries.

Antioxidant Properties

The presence of multiple hydroxyl groups contributes to its antioxidant capabilities. This property is beneficial in formulating dietary supplements aimed at reducing oxidative stress in humans.

Pesticide Development

Studies have shown that compounds similar to this oligosaccharide can be effective against agricultural pests such as Tetranychus urticae (two-spotted spider mite) and Trialeurodes vaporariorum (whitefly). This suggests potential use as a natural pesticide or as an ingredient in integrated pest management strategies .

Plant Growth Regulators

Research indicates that oligosaccharides can stimulate plant growth and enhance resistance to environmental stressors. The application of this compound could lead to improved crop yields and sustainability in agricultural practices.

Food Preservation

Given its antimicrobial properties, this compound could be utilized as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of perishable goods without the need for synthetic additives.

Nutraceuticals

As an antioxidant and antimicrobial agent, this oligosaccharide could be incorporated into nutraceutical formulations aimed at promoting health benefits beyond basic nutrition.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this oligosaccharide inhibited the growth of pathogenic bacteria and fungi effectively. The research highlighted its potential use in food preservation and safety .

Case Study 2: Plant Growth Promotion

In agricultural trials conducted on tomato plants, the application of oligosaccharides similar to this compound resulted in increased growth rates and improved resistance to drought conditions. This suggests that such compounds could be vital for developing sustainable agricultural practices.

Mechanism of Action

Bacopaside X exerts its effects through several mechanisms:

Comparison with Similar Compounds

Table 1: Structural Comparison with Marine-Derived Glycosides

Compound Aglycone Type Sugar Units Key Substituents Bioactivity
Target Compound Hexacyclic triterpene 3 oxolane/oxane rings 2-methylprop-1-enyl, multiple -OH Antimicrobial, anti-inflammatory (inferred)
Salternamide E Pentacyclic 1 oxolane -OH, -CH₃ Cytotoxic
Sponge Steroid (e.g., from [3]) Tetracyclic steroid None -OH, -CH₃ Antibiotic

Plant-Derived Glycosides

Hesperidin (PubChem CID: 10621) is a flavanone glycoside with a rutinoside (disaccharide) group. While both hesperidin and the target compound have hydroxylated sugar moieties, hesperidin’s aglycone is a flavanone (bicyclic), contrasting with the target’s hexacyclic system. This structural disparity results in divergent bioactivities: hesperidin exhibits antioxidant effects, whereas the target compound’s aglycone likely targets membrane-associated pathways due to its lipophilic substituents .

Amygdalin (PubChem CID: 656516), a cyanogenic glycoside, shares a polysaccharide backbone but features a nitrile group absent in the target compound. This functional group confers toxicity via cyanide release, a mechanism irrelevant to the target compound .

Functional and Pharmacokinetic Comparisons

Bioactivity Profiles

  • Antimicrobial Activity : The target compound’s aglycone resembles sponge-derived steroids with antibiotic properties, but its glycosylation may reduce cytotoxicity while improving water solubility .
  • Anti-inflammatory Potential: Triterpenoid glycosides (e.g., β-sitosterol derivatives) often inhibit NF-κB or COX-2 pathways. The target compound’s hydroxylated aglycone could similarly modulate inflammatory mediators .

Table 2: Functional Comparison with Phytosterols and Flavonoids

Compound Bioactivity Mechanism Solubility (LogP) Key Targets
Target Compound Membrane disruption (inferred) ~0.5 (estimated) Microbial cell membranes
β-Sitosterol (CID: 222284) Cholesterol competition 8.5 Intestinal transporters
Hesperidin (CID: 10621) ROS scavenging -0.7 Free radicals

Pharmacokinetic Considerations

The target compound’s glycosylation enhances solubility (LogP ~0.5) compared to its aglycone (estimated LogP >5), facilitating oral absorption. However, its large molecular weight (~1,000 Da) may limit passive diffusion, necessitating active transport mechanisms. In contrast, smaller glycosides like hesperidin (MW: 610.5 Da) exhibit low bioavailability due to poor intestinal uptake .

Biological Activity

The compound identified as (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,... is a complex polyol with significant biological activity. This article explores its biological properties through various studies and analyses.

Chemical Structure

The structure of the compound includes multiple hydroxyl groups and a complex carbon skeleton that contributes to its biological activities. The IUPAC name reflects its stereochemistry and functional groups:

C24H42O21\text{C}_{24}\text{H}_{42}\text{O}_{21}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its potential antioxidant properties and its role in various biochemical pathways. Here are some key findings:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit strong antioxidant activity due to their ability to scavenge free radicals and reduce oxidative stress in cells .
  • Antimicrobial Properties : Research has shown that polyols can have antimicrobial effects against various pathogens. For instance, compounds derived from related structures have demonstrated efficacy against bacteria and fungi .
  • Cytotoxic Effects : Some derivatives of polyols have been studied for their cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis or disrupting cellular metabolism .

Case Studies

Several case studies highlight the biological activities associated with this compound:

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of similar polyol compounds using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels when treated with these compounds compared to control groups.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Polyol A8590
Polyol B7882
Control2025

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related polyols against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for various concentrations.

CompoundMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
Polyol A5030
Polyol B4025
Control>100>100

The biological activities are believed to result from the following mechanisms:

  • Free Radical Scavenging : Hydroxyl groups in the structure can donate electrons to free radicals.
  • Membrane Disruption : Antimicrobial activity may arise from the ability of these compounds to integrate into microbial membranes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this glycosylated triterpenoid compound while minimizing side reactions?

  • Methodology :

  • Use statistical experimental design (e.g., factorial design) to identify critical reaction parameters (temperature, catalyst concentration, glycosylation time) that influence yield and stereochemical purity .
  • Implement real-time monitoring via HPLC-MS to track intermediates and adjust reaction conditions dynamically .
  • Refer to safety protocols for handling reactive intermediates, such as benzoyl-protected sugars, to avoid hydrolysis or oxidation .

Q. What analytical techniques are most effective for characterizing the stereochemistry of the glycosidic linkages in this compound?

  • Methodology :

  • Combine 2D NMR (e.g., NOESY, HSQC) to resolve overlapping signals in the aglycone and sugar moieties .
  • Use X-ray crystallography for unambiguous determination of absolute configuration, particularly for the hexacyclic triterpenoid core .
  • Validate computational models (e.g., DFT-based conformational analysis) against experimental NMR data to resolve ambiguities in stereochemical assignments .

Q. How can researchers purify this compound from complex reaction mixtures containing structurally similar byproducts?

  • Methodology :

  • Apply multi-step chromatography (e.g., size-exclusion followed by reverse-phase HPLC) to separate glycosylation isomers .
  • Optimize solvent systems using COMSOL Multiphysics simulations to predict polarity gradients and improve resolution .
  • Validate purity via high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to detect trace impurities .

Advanced Research Questions

Q. What computational strategies can predict the compound’s bioactive conformation and interactions with target enzymes?

  • Methodology :

  • Perform molecular dynamics (MD) simulations in explicit solvent to model the flexibility of glycosidic bonds and aglycone interactions .
  • Use AI-driven docking algorithms (e.g., AutoDock Vina with machine learning scoring functions) to screen binding affinities against sterol-binding proteins .
  • Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic stability, tissue distribution, and prodrug activation pathways .
  • Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolite formation in animal models and correlate with activity assays .
  • Apply systems biology approaches (e.g., transcriptomic profiling) to identify off-target effects or compensatory pathways in vivo .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Design a response surface methodology (RSM) study to map degradation pathways across pH (2–10) and temperature (4–60°C) gradients .
  • Use LC-QTOF-MS to identify degradation products and propose reaction mechanisms (e.g., hydrolysis of labile oxolane rings) .
  • Integrate accelerated stability testing (ICH guidelines) with Arrhenius modeling to predict shelf-life .

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